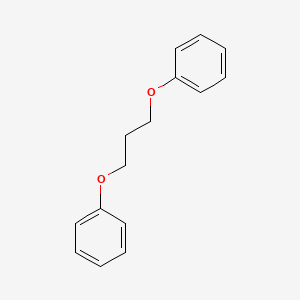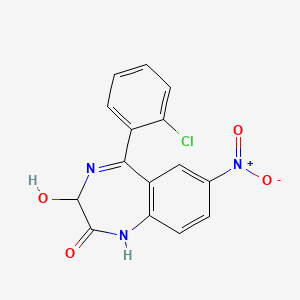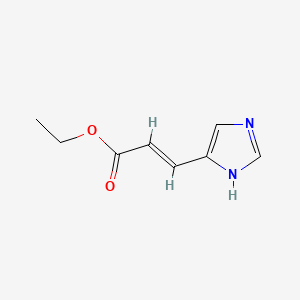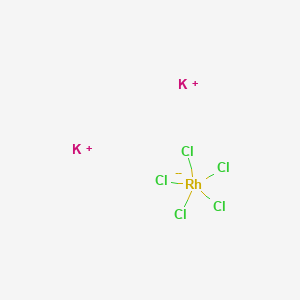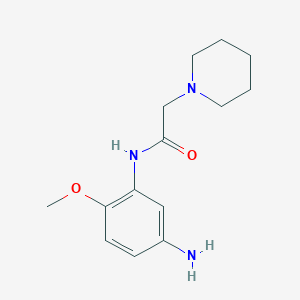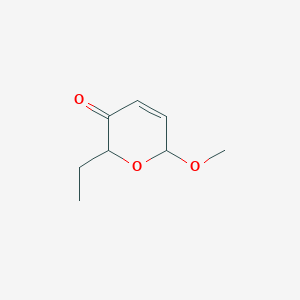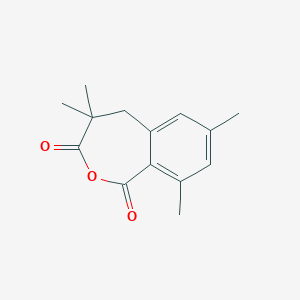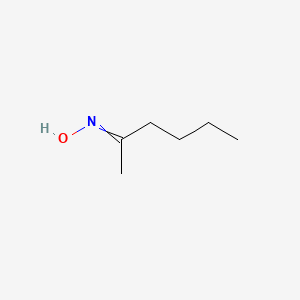
2-Hexanone oxime
Overview
Description
2-Hexanone oxime, also known as hexan-2-one oxime, is an organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.1735 g/mol . It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is typically derived from the reaction of hydroxylamine with ketones or aldehydes.
Mechanism of Action
Target of Action
The primary target of 2-Hexanone oxime is the carbonyl group in aldehydes and ketones . The nitrogen in the oxime acts as a nucleophile, competing with oxygen to react with the partially positive carbon in the carbonyl group .
Mode of Action
The mode of action of this compound involves a series of reactions known as the Beckmann rearrangement . Initially, the nitrogen in the oxime adds to the carbonyl carbon, followed by a proton transfer . The lone pair of nitrogen then displaces the hydroxide in an elimination reaction, forming the oxime . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid, leading to the formation of a better leaving group . This is followed by a rearrangement where the C-C bond breaks, migrating to the nitrogen, forming a new C-N bond and displacing the water as a leaving group . This forms a free carbocation, which is then attacked by water . The positively charged oxygen is deprotonated by base to give the tautomer of the amide .
Biochemical Pathways
This compound affects several biochemical pathways due to its ability to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . It also inhibits lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Pharmacokinetics
Oximes in general are known for their widespread applications as drugs and intermediates for the synthesis of several pharmacological derivatives
Result of Action
The result of the action of this compound is the formation of an oxime in an essentially irreversible process as the adduct dehydrates . This leads to the formation of amides or nitriles, depending on the starting material .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of acid . The acid catalyzes the reaction, making the oxygen a better leaving group . The reaction is also temperature-dependent, with higher temperatures favoring the rearrangement .
Biochemical Analysis
Biochemical Properties
2-Hexanone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of 2-hexanone to this compound. This interaction involves the hydroxylamine group of this compound reacting with the carbonyl group of 2-hexanone, forming a stable oxime bond . Additionally, this compound can act as a nucleophile in reactions with aldehydes and ketones, forming oximes through a nucleophilic addition mechanism .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce necrosis and unregulated cell death in certain cell types, such as skeletal muscle, kidney, liver, and neural cells . This compound also affects cell signaling pathways by increasing the formation of reactive oxygen species (ROS) and activating antioxidant scavenging mechanisms . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms stable oxime bonds with carbonyl-containing compounds, which can inhibit or activate specific enzymes . For example, the interaction of this compound with acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent disruption of cholinergic signaling . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cellular function and promote tissue repair . At high doses, this compound can be toxic, causing adverse effects such as neurotoxicity, hepatotoxicity, and nephrotoxicity . These toxic effects are often associated with the accumulation of reactive metabolites and oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of glucosinolates and cyanogenic glucosides . It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which catalyze the conversion of this compound to various metabolites . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, this compound can bind to transport proteins and other biomolecules, facilitating its movement within the cell . The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to specific proteins.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment. For example, in the mitochondria, this compound can influence energy metabolism and oxidative phosphorylation . In the nucleus, it can affect gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexanone oxime can be synthesized through the reaction of 2-hexanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H12O+NH2OH→C6H13NO+H2O
This reaction typically requires mild heating to facilitate the formation of the oxime .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Hexanone oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Produces nitriles.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hexanone oxime has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Acetone oxime: Similar in structure but derived from acetone.
Cyclohexanone oxime: Used in the production of nylon-6.
Benzaldehyde oxime: Derived from benzaldehyde and used in organic synthesis.
Uniqueness: 2-Hexanone oxime is unique due to its specific chain length and the resulting physical and chemical properties. Its reactivity and applications differ from those of shorter or longer chain oximes, making it valuable in specific industrial and research contexts .
Properties
IUPAC Name |
N-hexan-2-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-6(2)7-8/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXCGIRATPOBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-48-0 | |
| Record name | Butyl methyl ketone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexanone, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexan-2-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


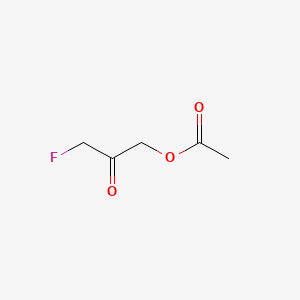
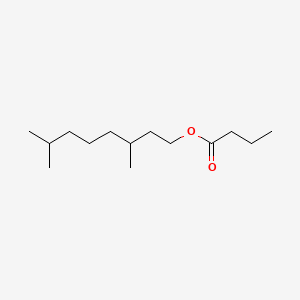
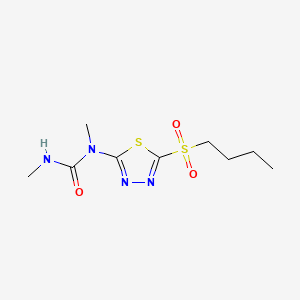
![3-[2,2-Dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl acrylate](/img/structure/B1604949.png)

